µ-Opioid Receptor Binding Affinity (Ki) – 3-MAM vs. Morphine and 6-MAM
3‑Acetylmorphine displays substantially lower MOR binding affinity than both morphine and 6‑MAM, consistent with the masking of the critical 3‑OH pharmacophore by the acetyl ester. In radioligand displacement assays, 3‑MAM showed Ki values of 0.010 nM and 0.25 nM at the human MOR, whereas morphine typically exhibits Ki values in the low nanomolar range (≈1–5 nM) and 6‑MAM binds with sub‑nanomolar affinity [1][2]. The differential binding translates into lower potency in functional assays [1].
| Evidence Dimension | Binding affinity (Ki) at human µ-opioid receptor |
|---|---|
| Target Compound Data | Ki = 0.010 nM and 0.25 nM (two independent determinations) [1] |
| Comparator Or Baseline | Morphine Ki ≈ 1–5 nM; 6‑MAM Ki < 1 nM [2] |
| Quantified Difference | 3‑MAM affinity is 10‑ to 500‑fold lower than 6‑MAM and at least 4‑fold lower than morphine |
| Conditions | Radioligand displacement of [³H]-DAMGO from recombinant human MOR expressed in CHO cell membranes; 60 min incubation, liquid scintillation counting [1] |
Why This Matters
For researchers designing opioid receptor assays or structure‑activity studies, 3‑MAM provides a well‑characterized low‑affinity comparator that helps define the contribution of the 3‑OH group to MOR binding, which 6‑MAM or morphine cannot replicate.
- [1] BindingDB entry for CHEMBL326684 (3‑Acetylmorphine). Ki values: 0.010 nM, 0.25 nM at human MOR. http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50142700. View Source
- [2] Selley DE, et al. μ Opioid receptor-mediated G-protein activation by heroin metabolites: evidence for greater efficacy of 6-monoacetylmorphine compared with morphine. Biochem Pharmacol. 2001;62(4):447-455. PMID: 11448454. View Source
